molecular formula C8H12O5 B014949 (3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one CAS No. 152006-17-2

(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one

Cat. No. B014949
M. Wt: 188.18 g/mol
InChI Key: NHHKFJCWLPPNCN-KVQBGUIXSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves several key strategies, including the use of 1-acylbenzotriazoles and LDA, leading to high yields under mild reaction conditions (Katritzky et al., 2005). Another approach employs ethylene glycol in a catalytic process to create specific stereochemical configurations, highlighting the versatility in synthesizing similar molecular frameworks (Li et al., 2001).

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been elucidated through various techniques, revealing detailed stereochemistry and configuration. For instance, X-ray crystallography has been instrumental in determining the spatial arrangement of atoms within the molecule, showcasing the presence of diastereomers and the configuration of hydroxyl groups (Li et al., 2001).

Chemical Reactions and Properties

Chemical reactions involving similar compounds demonstrate a range of reactivities and synthetic applications. For example, reactions with alcohols and ketoximes form diverse heterocyclic compounds, highlighting the compound's versatility as a synthetic intermediate (Kayukova et al., 1998). Additionally, the application of ZnO and ZnO–acetyl chloride as catalysts in the synthesis of related structures showcases the importance of catalyst choice in determining product yield and specificity (Maghsoodlou et al., 2010).

Physical Properties Analysis

The physical properties of compounds within this chemical family can vary significantly depending on their specific molecular structure. Techniques such as X-ray crystallography provide insights into the compound's solid-state structure, which is crucial for understanding its physical characteristics (Li et al., 2001).

Chemical Properties Analysis

The chemical properties of "(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one" and related compounds are influenced by their functional groups and molecular framework. For instance, the presence of hydroxymethyl groups and the dioxolane ring structure play significant roles in determining the compound's reactivity and potential chemical transformations (Li et al., 2001).

Scientific Research Applications

  • Biomedicine

    • Summary of the application : Polysaccharides, which have wide sources, excellent biocompatibility, and non-toxicity, are used in nanomedicine delivery technology . They can be surface-modified or functionalized to have targeting ability .
    • Methods of application : The main chain of polysaccharides has multifunctional groups that can be surface-modified or functionalized . Amphiphilic polysaccharide micelles with good biocompatibility, degradability, high safety, easy structural modification, and special core-shell structure are regarded as ideal carriers for nanomedicines .
    • Results or outcomes : This technology has shown good therapeutic effects in scientific research .
  • Pharmaceuticals

    • Summary of the application : A novel 4′-thionucleoside template has been discovered as a multi-kinase inhibitor with potent anticancer activity .
    • Methods of application : The in vitro evaluation revealed a lead 1g (7-acetylene-7-deaza-4′-thioadenosine) with potent anticancer activity, and marked inhibition of TRKA, CK1δ, and DYRK1A/1B kinases in the kinome scan assay .
    • Results or outcomes : The findings are expected to pave the way for developing anticancer drugs .
  • Analytical Chemistry

    • Summary of the application : Coordination compounds, particularly metal chelates, are widely used in industry, household activities, and agriculture . They play an important role in analytical chemistry for titrimetric, photometric, luminescent, atomic absorption, and electrochemical analysis .
    • Methods of application : The use of coordination compounds in spectrophotometry and extraction and photometric and luminescence analysis has been proposed . This involves the synthesis, study of properties, and application of coordination compounds of metals .
    • Results or outcomes : The transition from homogeneous solutions to nanoheterogeneous organized solutions (nanoreactors) and from solutions to immobilization on a solid surface, including nanoparticles, has shown advantages .
  • Material Science

    • Summary of the application : Material-binding peptides (MBPs) have emerged as a diverse and innovation-enabling class of peptides in applications such as plant-/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation and analytics for micro-/nanoplastics quantification .
    • Methods of application : Progress has been fuelled by recent advancements in protein engineering methodologies and advances in computational and analytical methodologies, which allow the design of, for instance, material-specific MBPs with fine-tuned binding strength for numerous demands in material science applications .
    • Results or outcomes : The use of MBPs in material science applications has shown transformative power for various industrial applications .

properties

IUPAC Name

(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-6,9H,3H2,1-2H3/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHKFJCWLPPNCN-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(=O)C2O1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@@H](OC(=O)[C@@H]2O1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433741
Record name 2,3-O-isopropylidene-L-lyxono-1,4-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one

CAS RN

152006-17-2
Record name 2,3-O-isopropylidene-L-lyxono-1,4-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The multi-step synthesis from D-galactose comprises oxidizing the D-galactose in KOH solution to open the pyranose ring and form potassium D-lyxonate, subjecting the latter compound to alcoholic solution under acid conditions to provide furanose ring closure and form the D-lyxono-1,4-lactone, and then introducing a protecting group at C-2 and C-3 by reaction with ketone in the presence of a dehydrating agent. Use of acetone as the ketone in the latter step gives the compound 2,3-0-isopropylidene-D-lyxono-1,4-lactone. From that point on the multi-step system includes the general reaction steps of the above short synthesis.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
Reactant of Route 2
Reactant of Route 2
(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
Reactant of Route 3
Reactant of Route 3
(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
Reactant of Route 4
(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
Reactant of Route 5
Reactant of Route 5
(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
Reactant of Route 6
Reactant of Route 6
(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one

Citations

For This Compound
2
Citations
A Vermote, G Brackman, MDP Risseeuw… - Bioorganic & medicinal …, 2016 - Elsevier
Staphylococcus aureus is a frequent cause of biofilm-related infections. Bacterial cells within a biofilm are protected from attack by the immune system and conventional antibiotics often …
KK Mashelkar, WS Byun, H Ko, K Sung, SK Tripathi… - Pharmaceuticals, 2021 - mdpi.com
The development of anticancer drugs remains challenging owing to the potential for drug resistance. The simultaneous inhibition of multiple targets involved in cancer could overcome …
Number of citations: 5 0-www-mdpi-com.brum.beds.ac.uk

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